molecular formula C7H10NNaO6P2 B1262486 Piridronate sodium CAS No. 100188-33-8

Piridronate sodium

Cat. No.: B1262486
CAS No.: 100188-33-8
M. Wt: 289.09 g/mol
InChI Key: LZNFXJFOLTVFOP-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Piridronate sodium is synthesized through a multi-step process involving the reaction of β-alanine with phosphorus trichloride and phosphorous acid. The reaction is typically carried out in solvents such as sulfolane at elevated temperatures (around 75°C). The optimal conditions involve using two equivalents of phosphorus trichloride and phosphorous acid to achieve a yield of approximately 63% .

Industrial Production Methods

The industrial production of this compound involves dissolving glycine and sucrose in water, followed by the addition of this compound. The solution is then adjusted to a pH of 5.5-6.7 using a phosphoric acid-phosphoric acid citric acid buffer solution. The final solution is filtered, sterilized using a microporous filter membrane, and filled into vials for injection .

Chemical Reactions Analysis

Types of Reactions

Piridronate sodium undergoes various chemical reactions, including:

    Oxidation: Involves the conversion of the compound to its oxidized form.

    Reduction: Involves the reduction of the compound to its reduced form.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for different therapeutic applications .

Scientific Research Applications

Piridronate sodium has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on bone metabolism and osteoclast activity.

    Medicine: Used in the treatment of bone-related diseases and conditions such as osteoporosis, Paget’s disease, and hypercalcemia of malignancy.

    Industry: Employed in the production of pharmaceuticals and other chemical products

Mechanism of Action

Piridronate sodium exerts its effects by binding to hydroxyapatite crystals in bone, inhibiting the activity of osteoclasts, which are responsible for bone resorption. This leads to an increase in bone density and a decrease in the release of calcium from bones into the bloodstream. The compound is taken up by osteoclasts through fluid-phase endocytosis, where it disrupts their activity and prevents bone breakdown .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piridronate sodium is unique in its specific binding affinity to hydroxyapatite crystals and its ability to inhibit osteoclast-mediated bone resorption without significantly affecting bone formation and mineralization. This makes it particularly effective in treating conditions associated with excessive bone resorption .

Properties

CAS No.

100188-33-8

Molecular Formula

C7H10NNaO6P2

Molecular Weight

289.09 g/mol

IUPAC Name

sodium;hydroxy-(1-phosphono-2-pyridin-2-ylethyl)phosphinate

InChI

InChI=1S/C7H11NO6P2.Na/c9-15(10,11)7(16(12,13)14)5-6-3-1-2-4-8-6;/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14);/q;+1/p-1

InChI Key

LZNFXJFOLTVFOP-UHFFFAOYSA-M

SMILES

C1=CC=NC(=C1)CC(P(=O)(O)O)P(=O)(O)[O-].[Na+]

Canonical SMILES

C1=CC=NC(=C1)CC(P(=O)(O)O)P(=O)(O)[O-].[Na+]

Synonyms

2-(2-pyridyl)ethylidine-1,1-bisphosphonate
2-(2-pyridyl)ethylidine-1,1-bisphosphonate, monosodium salt
2-(2-pyridyl)ethylidine-1,1-bisphosphonate, x sodium salt
2-PEBP
NE 97221
NE-97221
piridronate sodium

Origin of Product

United States

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